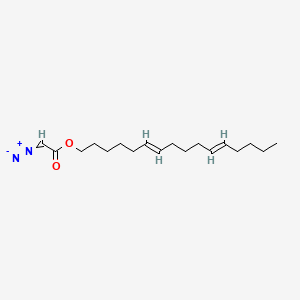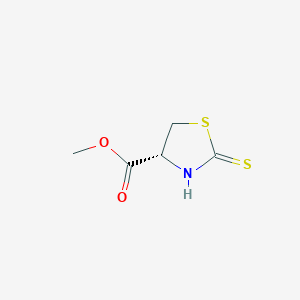
Methyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Methyl®-2-thioxothiazolidine-4-carboxylate: is a chiral compound that belongs to the thiazolidine family This compound is characterized by its unique structure, which includes a thioxothiazolidine ring and a carboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Methyl®-2-thioxothiazolidine-4-carboxylate typically involves the reaction of a thiazolidine derivative with a suitable methylating agent. One common method is the reaction of thiazolidine-4-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: In an industrial setting, the production of (-)-Methyl®-2-thioxothiazolidine-4-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (-)-Methyl®-2-thioxothiazolidine-4-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiazolidine derivatives with different functional groups. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions can occur at the thioxo group, leading to the formation of various derivatives. Halogenation, alkylation, and acylation are typical substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Halogens (chlorine, bromine), alkyl halides, acyl chlorides, organic solvents like dichloromethane.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated, alkylated, and acylated thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: (-)-Methyl®-2-thioxothiazolidine-4-carboxylate is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Protein Interaction Studies: It is used in research to understand protein-ligand interactions.
Medicine:
Drug Development: (-)-Methyl®-2-thioxothiazolidine-4-carboxylate is explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (-)-Methyl®-2-thioxothiazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxothiazolidine ring can form covalent or non-covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity. The carboxylate group may also play a role in binding to target molecules, enhancing the compound’s specificity and potency.
Vergleich Mit ähnlichen Verbindungen
Thiazolidine-4-carboxylic acid: Shares the thiazolidine ring but lacks the methyl and thioxo groups.
2-Thioxothiazolidine: Similar structure but without the carboxylate group.
Methylthiazolidine derivatives: Compounds with variations in the substituents on the thiazolidine ring.
Uniqueness: (-)-Methyl®-2-thioxothiazolidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral drug development.
Eigenschaften
CAS-Nummer |
80963-80-0 |
|---|---|
Molekularformel |
C5H7NO2S2 |
Molekulargewicht |
177.2 g/mol |
IUPAC-Name |
methyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C5H7NO2S2/c1-8-4(7)3-2-10-5(9)6-3/h3H,2H2,1H3,(H,6,9)/t3-/m0/s1 |
InChI-Schlüssel |
FXMIVTSGXNTPTC-VKHMYHEASA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CSC(=S)N1 |
Kanonische SMILES |
COC(=O)C1CSC(=S)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


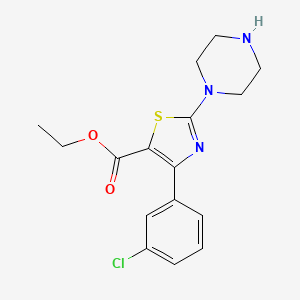
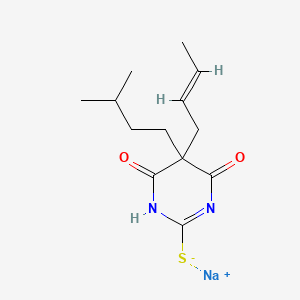
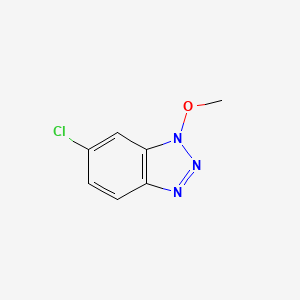
![4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808597.png)
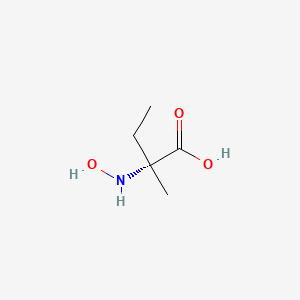
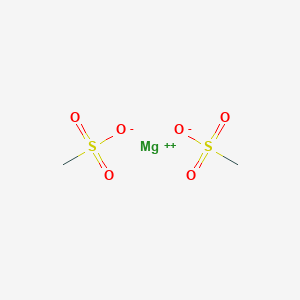
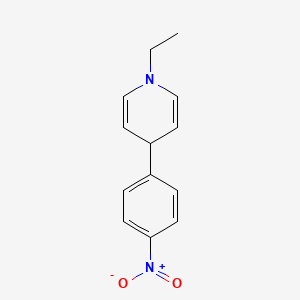
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+)](/img/structure/B13808620.png)
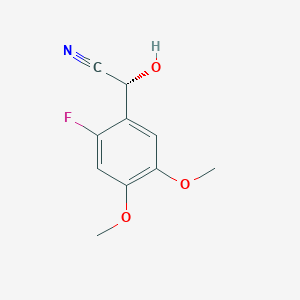
![(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13808630.png)
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808635.png)
![5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13808653.png)

